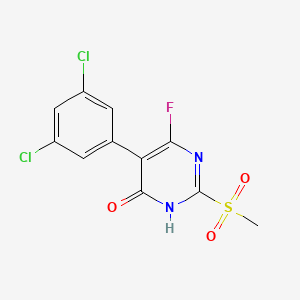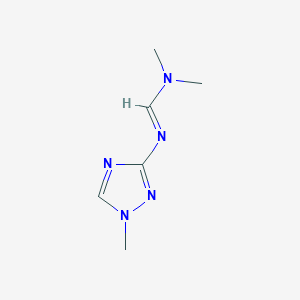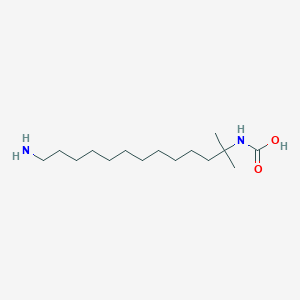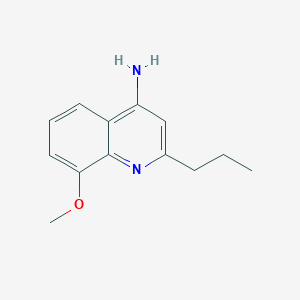
4-Amino-8-methoxy-2-propylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-8-methoxy-2-propylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis , which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Skraup synthesis , which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often employs transition metal-catalyzed reactions and green chemistry protocols to enhance yield and reduce environmental impact . Techniques such as ultrasound irradiation and ionic liquid-mediated reactions are also utilized to improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
4-Amino-8-methoxy-2-propylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated quinoline derivatives.
科学的研究の応用
4-Amino-8-methoxy-2-propylquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Amino-8-methoxy-2-propylquinoline is not fully understood. it is believed to interact with molecular targets such as DNA and enzymes involved in metabolic pathways . The compound may exert its effects through the generation of reactive oxygen species or by interfering with electron transport in cells .
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial drug with structural similarities to 4-Amino-8-methoxy-2-propylquinoline.
Primaquine: An 8-aminoquinoline used for the treatment of malaria.
Uniqueness
This compound is unique due to its specific methoxy and propyl substitutions, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives .
特性
CAS番号 |
1189107-31-0 |
|---|---|
分子式 |
C13H16N2O |
分子量 |
216.28 g/mol |
IUPAC名 |
8-methoxy-2-propylquinolin-4-amine |
InChI |
InChI=1S/C13H16N2O/c1-3-5-9-8-11(14)10-6-4-7-12(16-2)13(10)15-9/h4,6-8H,3,5H2,1-2H3,(H2,14,15) |
InChIキー |
ZNDWWCZHGGPXTE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=C2C=CC=C(C2=N1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



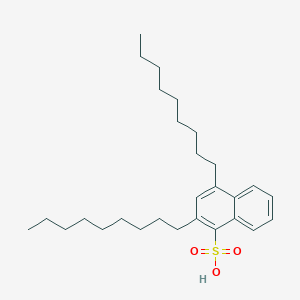

![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
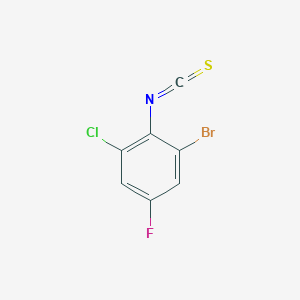
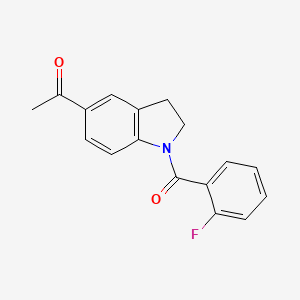
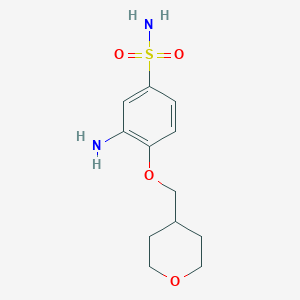
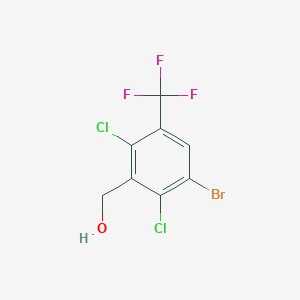
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
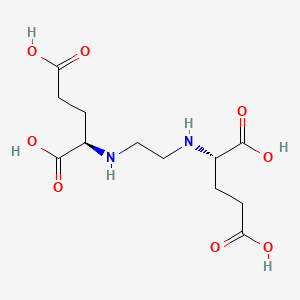
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
